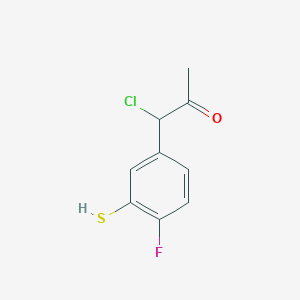

1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one is a halogenated propanone derivative featuring a 4-fluoro-3-mercaptophenyl substituent. The mercapto (-SH) and fluoro (-F) groups confer unique reactivity and physicochemical properties, making it a candidate for applications in organic synthesis, corrosion inhibition, and pharmaceuticals. Its structure combines electrophilic (chloro, keto) and nucleophilic (thiol) moieties, enabling diverse chemical transformations.

Properties

Molecular Formula |

C9H8ClFOS |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

1-chloro-1-(4-fluoro-3-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClFOS/c1-5(12)9(10)6-2-3-7(11)8(13)4-6/h2-4,9,13H,1H3 |

InChI Key |

RMZUUOWLPYCFLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC(=C(C=C1)F)S)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one typically involves the reaction of 4-fluoro-3-mercaptophenyl derivatives with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of substituted derivatives such as amines or thiols.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Scientific Research Applications

The applications of 1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one are primarily in the realms of scientific research, specifically in organic synthesis and biochemical studies. As a relatively complex organic molecule, it serves as a building block for synthesizing more intricate compounds.

Scientific Research Applications

- Organic Synthesis this compound is utilized as a building block in the synthesis of complex organic molecules.

- Biochemical Research The compound can interact with biological molecules, making it potentially useful in biochemical studies and drug development. The mercapto group present in the compound can form covalent bonds with thiol groups in proteins, which can lead to enzyme inhibition or modulation of protein activity. Studies suggest that it can influence biochemical pathways through electrophilic interactions, particularly via the chloro and mercapto groups.

** structural analogs**

- 1-Chloro-1-(2-fluoro-3-mercaptophenyl)propan-2-one: This compound contains a fluorine atom and exhibits different electrophilic properties.

- 1-Chloro-1-(4-iodo-3-mercaptophenyl)propan-2-one: The iodine substitution in this compound alters its reactivity and introduces the potential for halogen bonding.

- 1-Chloro-1-(4-methylthio-3-propanoylphenyl)propan-2-one: The methylthio group introduces different steric effects.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups can enhance the compound’s reactivity and binding affinity to biological targets. The mercapto group can form covalent bonds with thiol-containing enzymes or proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound is compared to structurally related propan-2-one derivatives (Table 1). Key differences arise from substituents on the phenyl ring and the propanone backbone:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The fluoro and chloro substituents in the target compound enhance electrophilicity at the keto group, promoting nucleophilic additions. Bromo and nitro groups in analogues further amplify this effect .

- This impacts solubility and crystal packing .

- Conjugation Effects: Enone derivatives (e.g., prop-2-en-1-one) exhibit extended π-conjugation, altering UV-Vis absorption and redox behavior compared to non-conjugated propanones .

Key Observations :

- Diazonium Salt Reactions : Hydrazinylidene derivatives (e.g., ) are synthesized via diazonium coupling, offering regioselectivity but requiring low-temperature conditions.

Physicochemical Properties

Corrosion Inhibition Efficiency

Data from highlights the impact of substituents on corrosion inhibition (Table 3):

Thermal Stability and Crystal Packing

- Hydrazinylidene Derivatives : Planar structures and N–H⋯O hydrogen bonds (as in ) enhance crystalline order, whereas mercapto-containing compounds may exhibit polymorphism due to variable S–H interactions.

Biological Activity

1-Chloro-1-(4-fluoro-3-mercaptophenyl)propan-2-one is an organic compound with significant potential in medicinal chemistry and biochemistry. Its structure, characterized by a chloro group, a fluoro group, and a mercapto group attached to a propanone backbone, suggests unique reactivity that can influence biological systems. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.

- Molecular Formula : C9H8ClFOS

- Molecular Weight : 218.68 g/mol

- CAS Number : 1804195-74-1

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. The presence of the mercapto group allows for interactions with thiol-containing enzymes or proteins, potentially leading to enzyme inhibition. This mechanism is crucial in the development of antimicrobial agents.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL | Strong activity observed |

| Escherichia coli | 0.0039 - 0.025 mg/mL | Complete death within 8 hours |

| Candida albicans | MIC not specified | Moderate activity |

Studies indicate that the compound exhibits strong activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic development .

Anticancer Activity

The compound has also been explored for its anticancer properties. Research shows that it can modulate enzyme activities relevant to cancer pathways through covalent bonding with thiol groups.

Case Study: Anticancer Efficacy

In vitro studies have evaluated the compound's effects on human colon cancer cell lines (HCT 116). It exhibited an IC50 value of approximately 4.363 μM, indicating significant cytotoxicity compared to established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 Value (μM) | Relative Potency |

|---|---|---|---|

| This compound | HCT116 | 4.363 | >50% compared to Doxorubicin |

| Doxorubicin | HCT116 | Varies | Standard chemotherapeutic |

These findings underscore the potential of this compound as a lead structure for developing new anticancer agents.

Enzyme Inhibition

The unique structural features of this compound facilitate its interaction with various enzymes. The mercapto group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity.

Mechanism of Action

The compound's reactivity is enhanced by its chloro and fluoro substituents, which increase its binding affinity to biological targets. This mechanism has implications for drug design aimed at specific enzymatic pathways involved in diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.